molecular formula C19H15N5O2 B2365245 5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-36-6

5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2365245
CAS No.: 921880-36-6
M. Wt: 345.362
InChI Key: YKMXRHAUXYSJAV-UHFFFAOYSA-N
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Description

The compound “5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a heterocyclic compound . It is part of the pyrazolo[4,3-c]pyridine class of compounds, which are known to exhibit a broad range of biological activities .


Synthesis Analysis

The synthesis of this compound could involve reactions of sodium 3- (5-methyl-1- ( p -toly)-1 H -1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . More specific synthesis methods could not be found in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound is part of a broader class of chemicals that have been synthesized and evaluated for their biological activities. For instance, research has involved the synthesis of novel heterocyclic compounds containing the pyrazolo[4,3-c]pyridine moiety, which are anticipated to have potential applications in medicinal chemistry due to their expected hypertensive activity (Kumar & Mashelker, 2007). These compounds were synthesized through a series of chemical reactions starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, leading to various derivatives with potential biological activities.

Anticancer and Anti-inflammatory Properties

Another study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of such compounds (Rahmouni et al., 2016). These compounds, including derivatives of the pyrazolo[4,3-c]pyridine structure, were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in cancer and inflammation therapy.

Antimicrobial Activities

Compounds derived from pyrazolo[4,3-c]pyridine have also been explored for their antibacterial activities. For example, pyrazolopyridine derivatives have been synthesized and screened for antibacterial activity against various bacterial strains, revealing that certain derivatives exhibit moderate to good antibacterial effects (Panda, Karmakar, & Jena, 2011). This highlights the potential of these compounds in addressing bacterial infections.

Future Directions

The future directions for the research and development of this compound could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be investigated further .

Properties

IUPAC Name

5-methyl-3-oxo-2-phenyl-N-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-23-11-15(18(25)21-13-6-5-9-20-10-13)17-16(12-23)19(26)24(22-17)14-7-3-2-4-8-14/h2-12H,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMXRHAUXYSJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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